molecular formula C12H11N3O B8569880 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile

1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B8569880
M. Wt: 213.23 g/mol
InChI Key: WBLQVCBIBKNSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a 4-methoxybenzyl group and a cyano group at the 4-position

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile typically involves the condensation of 4-methoxybenzyl hydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of pyrazole derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde: This compound also features a 4-methoxybenzyl group but has an indole ring instead of a pyrazole ring.

    1-(4-Methoxybenzyl)piperazine: This compound contains a piperazine ring and is used as a pharmaceutical intermediate.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C12H11N3O/c1-16-12-4-2-10(3-5-12)8-15-9-11(6-13)7-14-15/h2-5,7,9H,8H2,1H3

InChI Key

WBLQVCBIBKNSHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., 1 g (10.7 mmol) of 1H-pyrazole-4-carbonitrile and 2.4 g (11.8 mmol) of 4-methoxybenzyl bromide were initially charged in 22 ml of THF. 1.3 g (11.8 mmol) of potassium tert-butoxide were added a little at a time, and the reaction was stirred at RT overnight. The precipitated solid was then filtered off, and the mother liquor was freed from the solvent on a rotary evaporator. The residue was dissolved in ethyl acetate and the solution was washed with water and saturated sodium chloride solution, dried over sodium sulphate, filtered and concentrated. This gave 2 g (87% of theory) of the title compound, which was used without further purification for the subsequent step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

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